molecular formula C10H12N2O2S B5116251 S-{2-[(4-methylphenyl)amino]-2-oxoethyl} thiocarbamate CAS No. 5429-05-0

S-{2-[(4-methylphenyl)amino]-2-oxoethyl} thiocarbamate

Cat. No.: B5116251
CAS No.: 5429-05-0
M. Wt: 224.28 g/mol
InChI Key: AMFKAPYZBVUXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-{2-[(4-methylphenyl)amino]-2-oxoethyl} thiocarbamate, also known as Methyl 2-((4-methylphenyl)amino)-2-oxoethyl)carbamothioate, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a thiocarbamate derivative, which is a class of compounds that are known to have various biological activities. In

Scientific Research Applications

S-{2-[(4-methylphenyl)amino]-2-oxoethyl} thiocarbamate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of S-{2-[(4-methylphenyl)amino]-2-oxoethyl} thiocarbamate is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models. In addition, it has been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using S-{2-[(4-methylphenyl)amino]-2-oxoethyl} thiocarbamate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It also has the potential to be used as a tool compound for the study of certain biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of S-{2-[(4-methylphenyl)amino]-2-oxoethyl} thiocarbamate. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects.

Synthesis Methods

The synthesis of S-{2-[(4-methylphenyl)amino]-2-oxoethyl} thiocarbamate can be achieved through a multi-step process. The first step involves the reaction of 4-methylaniline with ethyl chloroformate to form N-ethyl carbamate. The resulting N-ethyl carbamate is then treated with thioamide to form the corresponding thiocarbamate. The final step involves the reaction of the thiocarbamate with methyl chloroformate to produce this compound.

Properties

IUPAC Name

S-[2-(4-methylanilino)-2-oxoethyl] carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-7-2-4-8(5-3-7)12-9(13)6-15-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFKAPYZBVUXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969328
Record name S-[2-(4-Methylanilino)-2-oxoethyl] hydrogen carbonimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5429-05-0
Record name NSC13348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-[2-(4-Methylanilino)-2-oxoethyl] hydrogen carbonimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.